C-DIM12

Description

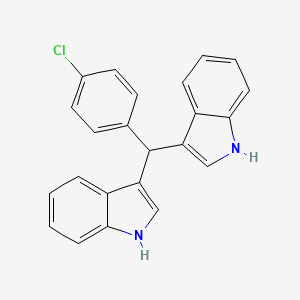

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-chlorophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLRXTDMXOFBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Cl)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

C-DIM12: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of indole-3-carbinol that has garnered significant attention for its therapeutic potential in a range of diseases, most notably in neurodegenerative disorders and cancer.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound. The core of its action lies in the modulation of the orphan nuclear receptor Nurr1 (NR4A2), through which it exerts potent anti-inflammatory and pro-apoptotic effects.[1][3][4] This document will detail the signaling pathways influenced by this compound, present quantitative data from key studies, and outline the experimental protocols used to elucidate its mechanism of action.

Core Mechanism: Modulation of Nurr1

This compound is primarily characterized as a potent activator and modulator of Nurr1, a member of the nuclear receptor superfamily crucial for the development and maintenance of dopaminergic neurons and for regulating inflammatory responses. While it often acts as a Nurr1 agonist, particularly in the context of neuroprotection, in certain cancer cell types, it can function as a functional antagonist or inverse agonist. Computational modeling suggests that this compound has a high-affinity binding interaction with Nurr1, specifically at the coactivator domain. However, some evidence also indicates that its effects may not stem from direct binding to the Nurr1 ligand-binding domain, but rather from indirect modulation of the receptor's activity.

Signaling Pathways

The therapeutic effects of this compound are channeled through several key signaling pathways:

Anti-Inflammatory and Neuroprotective Pathway via NF-κB Inhibition

In the central nervous system, this compound demonstrates significant neuroprotective effects, primarily by suppressing neuroinflammation. This is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade in glial cells like microglia and astrocytes.

The proposed mechanism involves the following steps:

-

This compound promotes the nuclear translocation of Nurr1.

-

In the nucleus, Nurr1 interferes with the transcriptional activity of NF-κB.

-

This compound stabilizes the binding of nuclear corepressor proteins, such as CoREST and NCOR2, to the promoters of inflammatory genes.

-

This stabilization competitively inhibits the binding of the p65 subunit of NF-κB to these promoters.

-

As a result, the expression of pro-inflammatory genes, including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2), is significantly reduced.

This cascade of events leads to a dampening of the inflammatory response mediated by glial cells, which is a key factor in the pathology of neurodegenerative diseases like Parkinson's disease.

Anti-Cancer and Pro-Apoptotic Pathways

The role of this compound in cancer is multifaceted and can be context-dependent.

-

Nurr1 Antagonism and Autophagy Inhibition: In pancreatic cancer, this compound acts as a Nurr1 antagonist. It inhibits tumor growth and induces apoptosis. Furthermore, it has been shown to inhibit cytoprotective autophagy that is induced by chemotherapeutic agents like gemcitabine, thereby potentially enhancing the efficacy of such treatments.

-

JNK Pathway Activation: The broader class of C-DIM compounds has been demonstrated to induce apoptosis in colon cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway. This activation appears to be independent of endoplasmic reticulum (ER) stress.

-

PPARγ-Independent Apoptosis: In some colon cancer cell lines, C-DIMs can trigger apoptosis through a peroxisome proliferator-activated receptor-gamma (PPARγ)-independent mechanism. This involves the induction of the early growth response-1 (Egr-1) protein, which in turn activates the nonsteroidal anti-inflammatory drug-activated gene-1 (NAG-1).

Interaction with PPARγ Signaling

C-DIM compounds have also been identified as agonists of PPARγ. In human macrophages, the Nurr1 agonist activity of this compound has been shown to increase the protein levels of PPARγ and enhance its transcriptional activity, suggesting a synergistic relationship between Nurr1 and PPARγ in modulating inflammatory responses. However, it is noteworthy that several of the anti-cancer effects of C-DIMs are reported to be independent of PPARγ activation.

Quantitative Data Summary

| Parameter | Cell Line/Model | Value | Reference |

| In Vitro Efficacy | |||

| IC50 (Growth Inhibition) | HT-29 and HCT-15 colon cancer cells (for related C-DIMs) | 1 - 10 µM | |

| Concentration for Autophagy Inhibition | MiaPaCa2 pancreatic cancer cells | 15 µM | |

| Concentration for NF-κB-GFP Expression Blockade | NF-κB-GFP HEK cells | 100 µM | |

| In Vivo Efficacy | |||

| Neuroprotective Dose | MPTP-induced Parkinsonism mouse model | 25 mg/kg daily (oral) | |

| Tumor Growth Inhibition Dose | NURR1-KO cells orthotopic xenograft | 30 mg/kg (i.p.) | |

| Brain Inflammation Attenuation Dose | Intracerebral hemorrhage mouse model | 50 - 100 mg/kg (i.p.) | |

| Pharmacokinetics | |||

| Bioavailability and CNS Distribution | Mouse model | High |

Experimental Protocols

In Vitro Nurr1 Transcription Reporter Assay

-

Objective: To determine if this compound activates Nurr1-mediated gene transcription.

-

Methodology:

-

Neuronal cell lines (e.g., PC12) are co-transfected with a Nurr1 expression vector and a reporter plasmid containing a Nurr1 response element linked to a luciferase gene.

-

Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

After a defined incubation period (e.g., 24 hours), cells are lysed.

-

Luciferase activity is measured using a luminometer.

-

Results are expressed as the fold change in luciferase activity relative to the vehicle control.

-

Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To investigate the effect of this compound on the binding of transcription factors (e.g., p65 subunit of NF-κB, Nurr1) to specific gene promoters.

-

Methodology:

-

BV-2 microglial cells are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Protein-DNA complexes are cross-linked using formaldehyde.

-

Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

An antibody specific to the protein of interest (e.g., anti-p65 or anti-Nurr1) is used to immunoprecipitate the chromatin complexes.

-

The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR) is performed using primers specific for the promoter region of the target gene (e.g., NOS2 promoter).

-

The amount of immunoprecipitated DNA is quantified, indicating the level of protein binding to the promoter.

-

In Vivo MPTP-Induced Parkinsonism Model

-

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

-

Methodology:

-

C57BL/6 mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and probenecid to induce parkinsonism, characterized by the loss of dopaminergic neurons.

-

A treatment group of mice concurrently receives daily oral doses of this compound (e.g., 25 mg/kg).

-

Control groups receive vehicle or this compound alone.

-

Neurobehavioral analyses are conducted throughout the study to assess motor function.

-

At the end of the study, brains are collected and processed for immunohistochemical analysis.

-

The number of dopaminergic neurons (tyrosine hydroxylase-positive cells) in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum are quantified.

-

Markers of glial activation (e.g., Iba1 for microglia, GFAP for astrocytes) are also assessed.

-

Conclusion

This compound is a promising therapeutic agent with a well-defined, albeit complex, mechanism of action centered on the modulation of the orphan nuclear receptor Nurr1. Its ability to suppress neuroinflammation via NF-κB inhibition provides a strong rationale for its development in the treatment of neurodegenerative disorders. Concurrently, its multifaceted anti-cancer activities, including the induction of apoptosis and inhibition of autophagy, highlight its potential as an oncologic therapeutic. Further research, particularly clinical trials, is warranted to translate the preclinical efficacy of this compound into tangible clinical benefits. As of now, no clinical trials for this compound are listed, but related strategies involving deep brain stimulation are being explored for Parkinson's and other motor disorders.

References

C-DIM12: A Technical Guide to a Novel Nurr1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, chemically known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent and orally active modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This synthetic compound has garnered significant attention for its neuroprotective and anti-inflammatory properties, primarily mediated through the activation of Nurr1 and subsequent inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] Preclinical studies have demonstrated its therapeutic potential in models of Parkinson's disease and intracerebral hemorrhage.[1] Furthermore, this compound has exhibited anti-tumor and pro-apoptotic effects in cancer cell lines. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols.

Core Properties and Chemical Structure

| Property | Value | Reference |

| IUPAC Name | 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole] | |

| Synonyms | DIM-C-pPhCl | |

| Molecular Formula | C23H17ClN2 | |

| Molecular Weight | 356.85 g/mol | |

| CAS Number | 178946-89-9 | |

| Purity | ≥98% (HPLC) | |

| Solubility | 71 mg/mL in DMSO (198.96 mM) |

Mechanism of Action

This compound functions as a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons, as well as for regulating inflammatory responses in glial cells.

Key mechanistic features include:

-

Nurr1 Activation: this compound binds to Nurr1, likely at the coactivator domain, stimulating its transcriptional activity. This leads to the induction of Nurr1-regulated genes, including those involved in dopamine synthesis and neuroprotection like tyrosine hydroxylase and the dopamine transporter.

-

Inhibition of NF-κB Signaling: A primary anti-inflammatory mechanism of this compound is the suppression of NF-κB-dependent gene expression. It achieves this by stabilizing the binding of nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2).

-

Apoptosis Induction in Cancer Cells: In the context of cancer, this compound stimulates a Nurr1-mediated apoptosis axis in bladder cancer cells and tumors. It has also been shown to inhibit tumor growth and autophagy.

Below is a diagram illustrating the signaling pathway of this compound in suppressing inflammation.

Caption: this compound anti-inflammatory signaling pathway.

Preclinical Data Summary

In Vitro Studies

| Cell Line | Treatment | Effect | Reference |

| BV-2 microglia | This compound + LPS | Inhibition of LPS-induced NF-κB-regulated genes (NOS2, IL-6, CCL2) | |

| NF-κB–GFP reporter cells | 100 μM this compound + 30 ng/ml TNFα | Decreased NF-κB activation | |

| Primary microglia | This compound + LPS | Enhanced nuclear translocation of Nurr1; Decreased p65 binding to NOS2 promoter | |

| Bladder cancer cells | This compound | Stimulation of Nurr1-mediated apoptosis | |

| MiaPaCa2 cells | 15 μM this compound (3-5 days) | Inhibition of autophagy, increased cell proliferation and survival |

In Vivo Studies

| Animal Model | Dosing Regimen | Key Findings | Reference |

| MPTPp-treated mice (Parkinson's model) | 50 mg/kg, oral administration | Neuroprotective activity; protection against loss of dopaminergic neurons; suppression of microglial and astrocyte activation | |

| Transgenic NF-κB/EGFP reporter mice | 50 mg/kg, oral gavage | Reduced expression of NF-κB/EGFP in the substantia nigra | |

| Intracerebral hemorrhage (ICH) mice | 50-100 mg/kg, i.p. or p.o. | Attenuated brain inflammation; improved functional recovery; prevented neuron loss; suppressed activation of microglia/macrophages | |

| NURR1-KO cells orthotopic xenograft | 30 mg/kg, i.p. (30 days) | Inhibition of tumor growth and autophagy; induction of apoptosis |

Experimental Protocols

NF-κB Activation Assay in Reporter Cells

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Methodology:

-

Cell Culture: NF-κB–GFP (green fluorescent protein) HEK293 reporter cells are cultured in appropriate media.

-

Treatment: Cells are exposed to 30 ng/ml of TNFα to induce NF-κB activation. Concurrently, cells are treated with 100 μM this compound or vehicle control.

-

Incubation: The cells are incubated for up to 24 hours.

-

Analysis: Total GFP fluorescence per cell is measured using fluorescence microscopy or flow cytometry. A reduction in GFP fluorescence in the this compound-treated group compared to the TNFα-only group indicates inhibition of NF-κB activation.

Below is a diagram illustrating the experimental workflow for the NF-κB activation assay.

Caption: Workflow for NF-κB activation reporter assay.

In Vivo Neuroprotection Study in MPTPp Mouse Model

Objective: To assess the neuroprotective effects of this compound against dopamine neuron loss.

Methodology:

-

Animal Model: C57Bl/6 mice or transgenic NF-κB/EGFP reporter mice are used.

-

Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid (MPTPp) over 14 days to induce progressive loss of dopaminergic neurons.

-

Treatment: A cohort of MPTPp-treated mice receives daily oral gavage of this compound (50 mg/kg) dissolved in a vehicle (e.g., corn oil). Control groups receive vehicle only. Treatment can be administered post-lesioning to assess therapeutic potential.

-

Monitoring: Mice are monitored for neurobehavioral function.

-

Endpoint Analysis: After the treatment period, brain tissue is collected. The substantia nigra pars compacta (SNpc) and striatum are analyzed for:

-

Loss of dopaminergic neurons (e.g., via tyrosine hydroxylase immunohistochemistry).

-

Glial activation (e.g., via Iba1 for microglia and GFAP for astrocytes).

-

Changes in gene expression related to Parkinson's disease and NF-κB signaling via qPCR.

-

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To investigate the effect of this compound on the binding of p65 and Nurr1 to inflammatory gene promoters.

Methodology:

-

Cell Culture and Treatment: BV-2 microglial cells are treated with LPS in the presence or absence of this compound.

-

Cross-linking: Protein-DNA interactions are cross-linked with formaldehyde.

-

Chromatin Shearing: Chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: Chromatin is incubated with antibodies specific for p65 or Nurr1 to pull down the protein of interest along with its bound DNA.

-

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

-

qPCR Analysis: Quantitative PCR is performed on the purified DNA to quantify the amount of a specific promoter region (e.g., the NOS2 promoter) that was bound by the protein of interest. An increase in Nurr1 binding and a decrease in p65 binding at the NOS2 promoter in this compound-treated cells would be expected.

Synthesis

The synthesis of this compound involves the chemical reaction of indole with p-chlorobenzaldehyde.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the activation of Nurr1 and the inhibition of NF-κB-mediated inflammation. Its demonstrated efficacy in preclinical models of neurodegenerative diseases and its anti-cancer properties highlight its potential as a therapeutic agent. Further research is warranted to translate these findings into clinical applications.

References

- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. The Nurr1 Activator 1,1-Bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure and Function of C-DIM12

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3′-diindolylmethane (DIM) that has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (Nuclear receptor related 1 protein).[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and key experimental protocols related to this compound. It is designed to serve as a detailed resource for researchers in pharmacology, neurobiology, and oncology who are investigating the therapeutic potential of this compound. The information presented herein is compiled from various scientific publications and is intended to facilitate further research and development.

Physicochemical and Pharmacokinetic Properties

This compound is a small molecule with specific chemical and physical characteristics that influence its biological activity and disposition. Its pharmacokinetic profile has been primarily studied in mice, revealing good oral bioavailability and significant brain penetration.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane | [5] |

| Synonyms | DIM-C-pPhCl | |

| Molecular Formula | C₂₃H₁₇ClN₂ | |

| Molecular Weight | 356.85 g/mol | |

| CAS Number | 178946-89-9 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and ethanol. Insoluble in water. | |

| Storage | Store at -20°C |

Table 2: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral gavage)

| Parameter | Plasma | Brain | Reference |

| Tmax (hours) | ~1 | ~2 | |

| Cmax (ng/mL or ng/g) | ~1000 | ~3000 | |

| AUC (ng·h/mL or ng·h/g) | ~8000 | ~24000 | |

| t½ (hours) | ~4 | ~6 |

Synthesis of this compound

This compound is synthesized through an electrophilic substitution reaction of indole with p-chlorobenzaldehyde. This reaction is typically acid-catalyzed.

Experimental Protocol: Synthesis of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (this compound)

Materials:

-

Indole

-

p-Chlorobenzaldehyde

-

Acetonitrile (CH₃CN)

-

p-Toluenesulfonic acid (p-TSA)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve indole (2.0 mmol) and p-chlorobenzaldehyde (1.0 mmol) in acetonitrile (5 mL).

-

Stir the solution vigorously at room temperature.

-

Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and transfer the mixture to a separatory funnel.

-

Wash the organic layer with dichloromethane (DCM) and then with a saturated salt solution (brine).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mechanism of Action: Dual Regulation of Nurr1 and NF-κB Signaling

This compound exerts its biological effects primarily through two interconnected signaling pathways: the activation of the orphan nuclear receptor Nurr1 and the inhibition of the pro-inflammatory transcription factor NF-κB.

Nurr1 Activation

This compound is a potent activator of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons. It also plays a role in suppressing inflammation. This compound binds to the Nurr1 ligand-binding domain, leading to the recruitment of co-activators and the transcriptional activation of Nurr1 target genes.

References

- 1. origene.com [origene.com]

- 2. researchgate.net [researchgate.net]

- 3. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

C-DIM12: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a potent, orally active small molecule modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. Detailed experimental methodologies, quantitative data from key studies, and visualizations of its mechanisms of action are presented to support further research and development.

Core Mechanism of Action: Nurr1 Modulation

This compound functions as a Nurr1 activator.[3] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a key role in regulating inflammatory responses in glial cells. This compound's biological effects are primarily mediated through its interaction with Nurr1, leading to the modulation of downstream gene expression. Computational modeling suggests a high-affinity binding interaction of this compound with the coactivator domain of human Nurr1.

Anti-inflammatory Effects

A significant aspect of this compound's activity is its ability to suppress neuroinflammation. It achieves this by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In microglial cells, this compound stabilizes nuclear corepressor proteins, such as CoREST and NCOR2, which reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. This leads to decreased expression of pro-inflammatory mediators including:

-

Inducible nitric oxide synthase (iNOS)

-

Interleukin-6 (IL-6)

-

Chemokine (C-C motif) ligand 2 (CCL2)

The anti-inflammatory effects of this compound have been demonstrated in various in vitro and in vivo models.

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, particularly in models of Parkinson's disease and intracerebral hemorrhage. By activating Nurr1, this compound protects dopaminergic neurons from damage and loss. In MPTP-induced models of Parkinsonism, this compound has been shown to:

-

Protect against the loss of dopaminergic neurons in the substantia nigra pars compacta.

-

Preserve dopaminergic terminals in the striatum.

-

Suppress the activation of microglia and astrocytes.

Furthermore, in models of intracerebral hemorrhage, this compound improves neurological function recovery and prevents neuron loss.

Anti-cancer Activity

This compound also demonstrates anti-neoplastic effects in various cancer cell lines. It can inhibit tumor growth, induce apoptosis (programmed cell death), and inhibit autophagy. In pancreatic cancer cells, this compound acts as a Nurr1 inverse agonist, leading to decreased cell proliferation and migration.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| MiaPaCa2 | Cell Proliferation | 15 µM | Increased cell proliferation and survival by inhibiting autophagy. | |

| BV-2 microglia | NF-κB-regulated gene expression (LPS-induced) | Not specified | Inhibition of NOS2, IL-6, and CCL2 expression. | |

| NF-κB–GFP reporter cells | NF-κB activation (TNFα-induced) | 100 µM | Decreased NF-κB activation. | |

| THP-1 | NF-κB transcriptional activity | 10 µM | Attenuation of NF-κB activity induced by LPS, FL, TNFα, LTA, and ZY. | |

| Pancreatic cancer cells (MiaPaCa2, Panc1, BxPC3) | Cell Survival | 1-1000 µM | Dose-dependent decrease in cell survival. | |

| MiaPaCa2, Panc1 | Apoptosis | 15 µM | Induction of cell death (increased Annexin V staining). | |

| MiaPaCa2, Panc1 | Anchorage-independent growth | 15 µM | Inhibition of growth in soft agar. | |

| MiaPaCa2, Panc1 | Cell Migration | 15 µM | 60-70% decrease in migration over 48 hours. |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Dose | Route of Administration | Parameter | Plasma | Brain | Reference |

| 10 mg/kg | Oral gavage | Cmax | Not specified | Not specified | |

| 10 mg/kg | Oral gavage | t1/2 | Not specified | Not specified | |

| 10 mg/kg | Oral gavage | AUC | Not specified | Not specified | |

| 25 mg/kg | Oral gavage | Cmax | Not specified | Not specified | |

| 25 mg/kg | Oral gavage | t1/2 | Not specified | Not specified | |

| 25 mg/kg | Oral gavage | AUC | Not specified | Not specified | |

| 30 mg/kg | Intraperitoneal | Not applicable | Not applicable | Not applicable |

Pharmacokinetic analysis demonstrated that approximately three times more this compound concentrated in the brain than in plasma.

Table 3: In Vivo Efficacy of this compound in Disease Models

| Disease Model | Animal | Dosing Regimen | Key Findings | Reference |

| MPTP-induced Parkinsonism | C57BL/6 mice | 25 mg/kg daily, oral | Protected against loss of dopaminergic neurons; suppressed glial activation. | |

| Intracerebral Hemorrhage | Mice | 50 or 100 mg/kg, oral | Improved recovery of neurological function; prevented neuron loss; suppressed microglia/macrophage activation. | |

| Pancreatic Cancer Xenograft | Nude mice | 50 mg/kg, 3 times a week | Inhibited tumor growth. | |

| NURR1-KO Orthotopic Xenograft | Mice | 30 mg/kg for 30 days, i.p. | Inhibited tumor growth and autophagy; induced apoptosis. |

Signaling Pathways and Experimental Workflows

This compound Anti-inflammatory Signaling Pathway

The following diagram illustrates the mechanism by which this compound inhibits NF-κB-mediated inflammation.

Caption: this compound inhibits NF-κB signaling by activating Nurr1.

Experimental Workflow for In Vivo Parkinson's Disease Model

This diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.

Caption: Workflow for assessing this compound in a Parkinson's model.

Experimental Protocols

Cell Culture and In Vitro Assays

-

Cell Lines: BV-2 microglial cells, NF-κB-GFP reporter HEK293 cells, and various cancer cell lines (e.g., MiaPaCa2, Panc1) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

NF-κB Activation Assay: NF-κB–GFP reporter cells are exposed to an inflammatory stimulus (e.g., 30 ng/ml of TNFα) in the presence or absence of this compound (e.g., 100 µM) for up to 24 hours. GFP fluorescence is quantified to measure NF-κB activation.

-

Gene Expression Analysis: Cells are treated with an inflammatory stimulus (e.g., LPS) with or without this compound. RNA is then isolated, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes (e.g., iNOS, IL-6, CCL2).

-

Chromatin Immunoprecipitation (ChIP) Assay: BV-2 cells are treated with this compound followed by LPS. ChIP assays are performed using antibodies against p65 and Nurr1 to assess their binding to the promoter regions of inflammatory genes like NOS2.

Animal Models

-

MPTP-Induced Parkinsonism Model: C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to induce parkinsonian pathology. This compound is administered orally daily. Behavioral tests are conducted to assess motor function. Post-mortem analysis includes immunohistochemistry for tyrosine hydroxylase (to identify dopaminergic neurons), Iba1 (microglia), and GFAP (astrocytes), as well as neurochemical analysis of dopamine levels.

-

Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice by microinjection of collagenase into the striatum. This compound is administered orally at various time points after ICH induction. Neurological function is assessed using behavioral tests (e.g., beam-walking). Histological analysis is performed to evaluate neuron loss and glial activation.

-

Xenograft Tumor Models: Human cancer cells (e.g., MiaPaCa2) are injected subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., intraperitoneally or orally). Tumor volume and body weight are monitored throughout the study.

Conclusion and Future Directions

This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the modulation of Nurr1. Its potent anti-inflammatory, neuroprotective, and anti-cancer properties, coupled with its oral bioavailability and ability to penetrate the central nervous system, make it an attractive molecule for further development. Future research should focus on elucidating the full spectrum of its off-target effects, optimizing dosing regimens for different indications, and ultimately, translating these preclinical findings into clinical applications for neurodegenerative diseases, inflammatory disorders, and cancer.

References

The C-DIM12 Signaling Axis: A Technical Guide to a Novel Modulator of Nurr1 and NF-κB Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of 3,3'-diindolylmethane (DIM) that has emerged as a significant modulator of key cellular signaling pathways.[1][2] Primarily recognized as an activator of the orphan nuclear receptor Nurr1 (NR4A2), this compound exhibits potent anti-inflammatory, neuroprotective, and anti-neoplastic properties.[1][3][4] This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for its study, and a summary of its quantitative effects, serving as a comprehensive resource for researchers in pharmacology and drug development.

Core Signaling Pathways

The primary mechanism of action of this compound revolves around its ability to modulate the activity of the orphan nuclear receptor Nurr1 and consequently inhibit the pro-inflammatory NF-κB signaling cascade.

Nurr1 Activation

Nurr1 is a crucial transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a role in regulating inflammatory responses. This compound has been identified as a potent activator of Nurr1. While it was initially thought to bind directly to the ligand-binding domain of Nurr1, more recent evidence from protein NMR structural footprinting data suggests that this compound does not directly bind to the Nurr1 ligand-binding domain. Computational modeling, however, indicates a high-affinity binding interaction with Nurr1 at the coactivator domain. This suggests that this compound may function as an allosteric modulator of Nurr1 activity.

The activation of Nurr1 by this compound leads to the transcriptional regulation of its target genes. In neuronal cells, this includes genes associated with dopamine synthesis and homeostasis. In cancer cells, Nurr1 activation by this compound has been linked to the induction of apoptosis.

Inhibition of NF-κB Signaling

A major consequence of Nurr1 activation by this compound is the potent inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its dysregulation is implicated in numerous diseases, including chronic inflammatory conditions and cancer.

This compound-mediated Nurr1 activation leads to the transcriptional repression of NF-κB target genes. This is achieved through a mechanism where Nurr1 interferes with the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes, such as nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). Furthermore, this compound has been shown to stabilize the binding of corepressor proteins, such as the Corepressor for Repressor Element 1 Silencing Transcription Factor (CoREST) and the Nuclear Receptor Corepressor 2 (NCOR2), to NF-κB, further enhancing the repression of inflammatory gene expression.

Quantitative Data

The following tables summarize the known quantitative effects of this compound from various studies.

Table 1: Effective Concentrations of this compound in In Vitro Studies

| Cell Line | Assay | Concentration | Effect | Reference |

| BV-2 microglia | NF-κB inhibition | 10 µM | Inhibition of LPS-induced NF-κB regulated gene expression | |

| NF-κB-GFP HEK cells | NF-κB inhibition | 100 µM | Reduction in TNFα-induced GFP fluorescence | |

| MiaPaCa2 cells | Autophagy inhibition | 15 µM | Increased cell proliferation and survival | |

| Neuronal cell lines | Nurr1 activation | Not specified | Effective activator of Nurr1 transcription |

Table 2: In Vivo Dosages and Effects of this compound in Mouse Models

| Mouse Model | Dosage | Administration Route | Effect | Reference |

| MPTP-Induced Parkinsonism | 25 mg/kg/day for 14 days | Intraperitoneal (i.p.) | Modulated glial reactivity | |

| Intracerebral Hemorrhage | 50-100 mg/kg (three times) | Intraperitoneal (i.p.) | Attenuated brain inflammation and improved functional recovery | |

| NURR1-KO Orthotopic Xenograft | 30 mg/kg/day for 30 days | Intraperitoneal (i.p.) | Inhibited tumor growth and autophagy, induced apoptosis | |

| Intracerebral Hemorrhage | 50 or 100 mg/kg | Oral (p.o.) | Improved recovery of neurological function and prevented neuron loss |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. Below are protocols for key experiments.

Nurr1 Activation Luciferase Reporter Assay

This assay is used to quantify the ability of this compound to activate Nurr1-mediated transcription.

Materials:

-

Neuronal cell line (e.g., PC12)

-

Expression plasmid for Nurr1

-

Luciferase reporter plasmid containing Nurr1 response elements (NBREs)

-

Transfection reagent

-

This compound solution (in DMSO)

-

Luciferase assay system

-

Plate reader with luminometer

Protocol:

-

Seed neuronal cells in a 24-well plate at an appropriate density.

-

Co-transfect the cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid using a suitable transfection reagent.

-

After 6 hours of transfection, replace the medium with fresh medium containing either DMSO (vehicle control) or varying concentrations of this compound.

-

Incubate the cells for 18 hours.

-

Lyse the cells using a freeze-thaw protocol or a commercial lysis buffer.

-

Measure the luciferase activity in the cell extracts using a luciferase assay system and a luminometer.

-

Normalize the luciferase activity values to the total protein concentration of each sample.

NF-κB Inhibition Luciferase Reporter Assay

This assay measures the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Expression plasmid for a positive control activator of NF-κB (e.g., MyD88) or a stimulating ligand (e.g., TNFα)

-

Transfection reagent

-

This compound solution (in DMSO)

-

Luciferase assay system

-

Plate reader with luminometer

Protocol:

-

Seed cells in a 24-well plate.

-

Transfect the cells with the NF-κB luciferase reporter plasmid.

-

After overnight transfection, pre-treat the cells with this compound or DMSO for 1 hour.

-

Stimulate the cells with an NF-κB activator (e.g., TNFα) for 4-6 hours.

-

Lyse the cells and measure luciferase activity as described in the Nurr1 activation assay protocol.

-

Normalize the luciferase activity to total protein concentration.

In Vivo Mouse Model of Intracerebral Hemorrhage (ICH)

This protocol outlines the use of this compound in a mouse model of ICH to assess its neuroprotective and anti-inflammatory effects.

Materials:

-

Male C57BL/6 mice

-

Collagenase solution

-

Stereotaxic apparatus

-

This compound solution for oral gavage

-

Vehicle control

-

Behavioral testing equipment (e.g., beam-walking test)

-

Reagents for immunohistochemistry and qRT-PCR

Protocol:

-

Induce ICH by stereotaxic microinjection of collagenase into the striatum of anesthetized mice.

-

At 3 hours post-ICH induction, administer this compound (50 or 100 mg/kg) or vehicle via oral gavage. Repeat administration at 27 and 51 hours post-ICH.

-

Perform behavioral tests, such as the beam-walking test, at various time points (e.g., 1, 3, 5, and 7 days) post-ICH to assess motor function recovery.

-

At desired endpoints (e.g., 6 hours for gene expression, 72 hours for histology), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Collect brain tissue for analysis.

-

For gene expression analysis, isolate RNA from the perihematomal region and perform qRT-PCR for inflammatory mediators (e.g., IL-6, CCL2, iNOS).

-

For histology, section the brains and perform immunohistochemistry to assess neuron loss, microglial/macrophage activation, and axonal integrity.

Logical Relationship of this compound's Dual Functions

The therapeutic potential of this compound stems from its ability to concurrently activate a neuroprotective/anti-neoplastic pathway (Nurr1) and inhibit a pro-inflammatory/pro-survival pathway (NF-κB). This dual action makes it an attractive candidate for diseases with complex pathologies involving both inflammation and cellular dysfunction.

Conclusion

This compound represents a promising small molecule with a unique mechanism of action centered on the activation of the orphan nuclear receptor Nurr1 and the subsequent inhibition of the NF-κB signaling pathway. Its demonstrated efficacy in preclinical models of neurological disorders and cancer highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of the this compound signaling axis, offering researchers the necessary information to design and execute further investigations into its molecular mechanisms and therapeutic applications. The provided protocols and quantitative data serve as a valuable resource for the scientific community to build upon existing knowledge and accelerate the translation of these findings into clinical practice.

References

- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Paradoxical Roles of Orphan Nuclear Receptor 4A (NR4A) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

C-DIM12: A Novel Neuroprotective Agent with Therapeutic Potential in Neurodegenerative Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, has emerged as a promising neuroprotective compound with significant therapeutic potential for a range of neurodegenerative disorders. As a potent activator of the orphan nuclear receptor Nurr1, this compound modulates key signaling pathways involved in inflammation, glial cell reactivity, and neuronal survival. This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases such as Parkinson's disease and intracerebral hemorrhage.

Core Mechanism of Action: Nurr1 Activation and Anti-inflammatory Effects

This compound exerts its neuroprotective effects primarily through the activation of Nurr1 (Nuclear receptor related 1 protein), an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons.[1][2] The binding of this compound to Nurr1 initiates a cascade of events that collectively mitigate neuronal damage and suppress neuroinflammation.[1][3]

A key downstream effect of Nurr1 activation by this compound is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In glial cells, such as microglia and astrocytes, this compound has been shown to inhibit the expression of NF-κB-regulated genes, including those encoding for nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). This anti-inflammatory action is achieved by stabilizing nuclear corepressor proteins, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes. Furthermore, this compound enhances the binding of Nurr1 to the p65-binding site on the NOS2 promoter, effectively competing with p65 and suppressing gene transcription.

The modulation of glial reactivity is another critical aspect of this compound's neuroprotective function. In a mouse model of Parkinson's disease, this compound treatment suppressed the activation of both microglia and astrocytes, helping to maintain a more ramified, resting phenotype in microglia. This reduction in glial activation contributes to a less neurotoxic microenvironment, thereby protecting vulnerable neurons.

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been demonstrated in several preclinical models of neurodegenerative diseases. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)

| Parameter | Treatment Group | Result | Reference |

| Dopaminergic Neuron Survival (Substantia Nigra) | MPTP + this compound (50 mg/kg, p.o.) | Protected against the loss of dopaminergic neurons | |

| Dopaminergic Terminal Integrity (Striatum) | MPTP + this compound (50 mg/kg, p.o.) | Protected against the loss of dopamine terminals | |

| Glial Activation | MPTP + this compound (25 mg/kg, i.p.) | Modulated glial reactivity | |

| Oral Bioavailability | This compound | 42% |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)

| Parameter | Treatment Group | Result | Reference |

| Neurological Function Recovery | ICH + this compound (50 or 100 mg/kg, p.o.) | Improved recovery of neurological function | |

| Neuronal Loss | ICH + this compound (50 mg/kg, p.o.) | Prevented neuron loss in the hematoma | |

| Microglia/Macrophage Activation | ICH + this compound (50 or 100 mg/kg, p.o.) | Suppressed activation | |

| Inflammatory Mediator Expression (IL-6, CCL2) | ICH + this compound (50 mg/kg, p.o.) | Suppressed expression | |

| iNOS mRNA Expression | ICH + this compound | Suppressed the increase |

Table 3: In Vitro Activity of this compound

| Cell Type | Treatment | Effect | Reference |

| BV-2 Microglia | This compound (10 µM) + LPS | Inhibited LPS-induced expression of NOS2, IL-6, and CCL2 | |

| NF-κB-GFP Reporter Cells | This compound (100 µM) + TNFα | Decreased NF-κB activation | |

| Primary Microglia | This compound | Enhanced nuclear translocation of Nurr1 | |

| Neuronal Cell Lines | This compound | Induced Nurr1 and dopaminergic gene expression |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the cited studies on this compound.

In Vivo Models

-

MPTP-Induced Parkinsonism Model:

-

Animals: C57Bl/6 mice are commonly used.

-

Induction of Neurodegeneration: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid to create a model of progressive neurodegeneration with a significant neuroinflammatory component.

-

This compound Administration: this compound is typically administered orally (p.o.) at doses ranging from 25 to 50 mg/kg daily.

-

Outcome Measures:

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the number of dopaminergic neurons in the substantia nigra pars compacta and the density of dopaminergic terminals in the striatum.

-

Glial Activation Analysis: Staining for Iba1 (microglia) and GFAP (astrocytes) is used to assess the morphology and activation state of these glial cells.

-

Gene Expression Analysis: Real-time reverse-transcription PCR (RT-PCR) arrays are used to analyze the expression of genes related to Parkinson's disease and NF-κB signaling in midbrain tissue.

-

-

-

Intracerebral Hemorrhage (ICH) Model:

-

Animals: Mice are used for this model.

-

Induction of ICH: ICH is induced by the microinjection of collagenase into the striatum.

-

This compound Administration: this compound is administered orally at doses of 50 or 100 mg/kg at specific time points (e.g., 3, 27, and 51 hours) after ICH induction.

-

Outcome Measures:

-

Behavioral Assessments: Neurological function is assessed using tests such as the beam-walking test.

-

Immunohistochemistry: Brain sections are stained for NeuN (neurons), Iba1 (microglia/macrophages), and GFAP (astrocytes) to evaluate neuronal loss and glial activation around the hematoma.

-

Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of inflammatory mediators such as IL-6, CCL2, and iNOS in the brain tissue.

-

-

In Vitro Assays

-

Cell Culture:

-

BV-2 Microglial Cells: An immortalized murine microglial cell line used to study neuroinflammatory responses.

-

Primary Neurons and Glia: Cultured from specific brain regions of neonatal rodents to provide a more physiologically relevant model.

-

Reporter Cell Lines: HEK cells engineered to express green fluorescent protein (GFP) under the control of an NF-κB promoter (NF-κB-GFP) are used to quantify NF-κB activation.

-

-

Inflammatory Gene Expression Analysis:

-

Treatment: Cells (e.g., BV-2) are pre-treated with this compound before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Analysis: RNA is extracted from the cells, and the expression levels of target genes (e.g., NOS2, IL-6, CCL2) are quantified using RT-PCR.

-

-

NF-κB Activation Assay:

-

Treatment: NF-κB-GFP reporter cells are treated with an NF-κB activator (e.g., TNFα) in the presence or absence of this compound.

-

Analysis: The expression of GFP, which correlates with NF-κB activation, is measured using fluorescence microscopy or flow cytometry.

-

-

Nurr1 Translocation and Binding Assays:

-

Immunocytochemistry: Primary microglia are treated with this compound, and the subcellular localization of Nurr1 is visualized using an anti-Nurr1 antibody to assess its translocation to the nucleus.

-

Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine the binding of Nurr1 and p65 to the promoter regions of specific genes (e.g., NOS2) in glial cells following treatment with this compound and an inflammatory stimulus.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound signaling pathway leading to neuroprotection.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the quest for effective neuroprotective therapies. Its well-defined mechanism of action, centered on the activation of Nurr1 and the subsequent suppression of neuroinflammatory pathways, provides a strong rationale for its development as a therapeutic agent. The robust preclinical data, demonstrating its efficacy in models of Parkinson's disease and intracerebral hemorrhage, further underscore its potential. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts aimed at translating this promising compound into a clinical reality for patients suffering from devastating neurodegenerative diseases.

References

- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Apoptosis | TargetMol [targetmol.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

C-DIM12 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, also known as 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane (DIM-C-pPhCl), is a member of the C-substituted diindolylmethane (C-DIM) class of compounds that has emerged as a significant modulator of the orphan nuclear receptor 4A (NR4A) subfamily. This family, comprising NR4A1 (Nur77), NR4A2 (Nurr1), and NR4A3 (NOR-1), plays pivotal, albeit sometimes contradictory, roles in carcinogenesis. This compound primarily functions as a potent activator of Nurr1 (NR4A2) and, in some contexts, an antagonist of NR4A1. Its therapeutic potential is under investigation across a spectrum of cancers, including pancreatic, bladder, breast, and colon cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its associated signaling pathways.

Introduction

The NR4A orphan nuclear receptors are transcription factors that regulate a diverse array of cellular processes, including proliferation, apoptosis, and inflammation. Their expression is often dysregulated in various malignancies, making them attractive therapeutic targets. C-DIM compounds, derived from the parent molecule diindolylmethane, have been synthesized to specifically interact with these receptors. This compound, a p-chloro substituted analog, has demonstrated notable anti-cancer activity by modulating the function of NR4A receptors, leading to the inhibition of tumor growth and induction of apoptosis.[1][2][3]

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the modulation of NR4A receptors:

-

As a Nurr1 (NR4A2) Activator: In several cancer types, such as bladder and pancreatic cancer, this compound acts as a Nurr1 activator.[2][4] This activation can trigger a Nurr1-mediated apoptotic pathway.

-

As an NR4A1 Antagonist: In other contexts, related C-DIM compounds like DIM-C-pPhOH act as NR4A1 antagonists. This antagonism inhibits the pro-oncogenic functions of NR4A1, which include the regulation of genes involved in cell survival and proliferation.

The downstream effects of this compound's interaction with NR4A receptors are multifaceted and include:

-

Induction of Apoptosis: this compound treatment leads to an increase in apoptotic markers such as cleaved caspases and PARP, and induces Annexin V staining in cancer cells.

-

Inhibition of Cell Proliferation and Growth: The compound inhibits cancer cell growth, as evidenced by reduced cell viability and colony formation in soft agar assays.

-

Modulation of Key Signaling Pathways: this compound influences several critical signaling pathways implicated in cancer progression, including the mTOR, NF-κB, and Wnt/β-catenin pathways.

-

Regulation of Gene Expression: It alters the expression of genes involved in cell survival (e.g., Bcl-2, Survivin), proliferation (e.g., EGFR, c-Myc), and inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on C-DIM compounds, including this compound and its closely related analog, DIM-C-pPhOH.

Table 1: In Vitro Efficacy (IC50 Values)

| Compound | Cancer Type | Cell Line | IC50 Value (µM) | Citation(s) |

| DIM-C-pPhOH | Renal | ACHN | 13.6 | |

| DIM-C-pPhOH | Renal | 786-O | 13.0 | |

| DIM-C-pPhOH | Colon | RKO | 21.2 | |

| DIM-C-pPhOH | Colon | SW480 | 21.4 | |

| DIM-3,5 Analogs | Breast | MDA-MB-231 | <1 mg/kg/day (in vivo) |

Table 2: In Vivo Efficacy

| Compound | Cancer Model | Dosage | Route | Outcome | Citation(s) |

| This compound | Pancreatic Cancer Xenograft (MiaPaCa2) | 50 mg/kg | i.p. (3x/week) | Significant tumor growth inhibition | |

| DIM-C-pPhOH | Renal Cancer Xenograft (ACHN) | 30 mg/kg | Oral gavage (daily) | Significant tumor growth inhibition | |

| DIM-C-pPhOH Analogs | Breast Cancer Xenograft (MDA-MB-231) | ≤ 1 mg/kg/d | - | Potent tumor growth inhibition | |

| This compound | Orthotopic Xenograft (NURR1-KO cells) | 30 mg/kg | i.p. (daily for 30 days) | Inhibited tumor growth and autophagy, induced apoptosis |

Table 3: Receptor Binding Affinity

| Compound | Receptor | Binding Affinity (KD) | Citation(s) |

| DIM-C-pPhOH | NR4A1 | 100 nM | |

| 3,5-disubstituted analogs | NR4A1 | ≤ 3.1 µM | |

| DIM-3,5 and DIM8-3,5 analogs | NR4A1 & NR4A2 | Low µM range |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Experimental Protocols

Cell Viability Assay (MTT/XTT)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting

-

Sample Preparation: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, NR4A2, cleaved caspase-3, PARP, β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Annexin V Apoptosis Assay

-

Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or DAPI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Soft Agar Colony Formation Assay

-

Base Layer: Prepare a base layer of 0.5-0.7% agar in complete medium in 6-well plates and allow it to solidify.

-

Cell Layer: Mix a single-cell suspension of treated or control cells with 0.3-0.4% low-melting-point agar in complete medium and layer it on top of the base agar.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-4 weeks, feeding the colonies with complete medium every 2-3 days.

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., NR4A2) or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., HuR, IDH1).

Conclusion and Future Directions

This compound and related C-DIM compounds represent a promising class of molecules for targeting the NR4A nuclear receptors in cancer therapy. Their ability to induce apoptosis and inhibit tumor growth through the modulation of key signaling pathways has been demonstrated in a variety of preclinical models. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in the field.

Future research should focus on several key areas:

-

Clinical Translation: Investigating the safety, pharmacokinetics, and efficacy of this compound in human clinical trials is the next critical step.

-

Combination Therapies: Exploring the synergistic effects of this compound with standard chemotherapies or other targeted agents could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy will be crucial for its clinical success.

-

Specificity and Off-Target Effects: Further studies are needed to fully elucidate the specificity of this compound for different NR4A members and to identify any potential off-target effects.

By addressing these areas, the full therapeutic potential of this compound as a novel anti-cancer agent can be realized.

References

The Anti-inflammatory Properties of C-DIM12: A Technical Guide

Introduction

1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, commonly known as C-DIM12, is a synthetic derivative of diindolylmethane (DIM) that has emerged as a potent modulator of the orphan nuclear receptor Nurr1 (also known as NR4A2).[1][2] Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons and also plays a significant role in the regulation of inflammatory processes, particularly in the central nervous system.[1][2] this compound has garnered considerable attention within the research and drug development communities for its promising anti-inflammatory and neuroprotective effects, positioning it as a potential therapeutic candidate for a range of inflammatory and neurodegenerative diseases.[3] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols used to elucidate these properties.

Core Mechanism of Action: Nurr1-Dependent Inhibition of NF-κB Signaling

The primary anti-inflammatory mechanism of this compound is mediated through its activation of the Nurr1 receptor. Unlike many nuclear receptors, Nurr1 does not possess a classical ligand-binding domain, and this compound is thought to interact with a different domain to modulate its activity. The activation of Nurr1 by this compound initiates a cascade of events that ultimately suppresses pro-inflammatory gene expression.

A key target of this regulation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), the p65 subunit of NF-κB translocates to the nucleus and binds to the promoters of various pro-inflammatory genes, including nitric oxide synthase (NOS2), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).

This compound intervenes in this process in a multi-faceted manner:

-

Enhanced Nurr1 Translocation and Promoter Binding: this compound treatment enhances the nuclear translocation of Nurr1.

-

Inhibition of p65 Binding: this compound has been shown to decrease the binding of the NF-κB p65 subunit to the promoters of inflammatory genes like NOS2.

-

Recruitment of Co-repressors: Activated Nurr1, facilitated by this compound, recruits nuclear co-repressor complexes, such as CoREST (Co-repressor for Repressor Element 1 Silencing Transcription Factor) and NCOR2, to the sites of NF-κB activity. This action stabilizes the repressor complex at the gene promoter, effectively blocking transcription of NF-κB target genes.

This Nurr1-dependent transrepression of NF-κB signaling is the cornerstone of this compound's anti-inflammatory effects observed in various cell types, including microglia, astrocytes, and synovial fibroblasts.

References

- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nurr1 Activator 1,1-Bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane Blocks Inflammatory Gene Expression in BV-2 Microglial Cells by Inhibiting Nuclear Factor κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

C-DIM12: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3′-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of a modified phytochemical that has emerged as a significant modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details its potent anti-inflammatory and neuroprotective effects, as well as its emerging role in oncology.[3] The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction

The orphan nuclear receptor Nurr1 is a critical regulator of inflammatory gene expression in glial cells and is essential for the development, maintenance, and survival of dopaminergic neurons.[1] Despite its known functions, the identity of an endogenous ligand for Nurr1 remains elusive.[1] This has spurred the development of synthetic ligands, such as this compound, to modulate its activity for therapeutic benefit. This compound was identified as a potent Nurr1 activator that exhibits neuroprotective properties in models of Parkinson's disease and has also demonstrated anti-tumor and anti-autophagy effects in cancer models.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 3,3'-[(4-Chlorophenyl)methylene]bis[1H-indole] | |

| Synonyms | DIM-C-pPhCl | |

| Molecular Formula | C23H17ClN2 | |

| Molecular Weight | 356.85 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 100 mM in DMSO and ethanol | |

| CAS Number | 178946-89-9 |

Mechanism of Action

This compound functions as a potent and specific activator of Nurr1. Its primary mechanism involves the modulation of inflammatory and apoptotic signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

This compound suppresses the expression of NF-κB-regulated inflammatory genes in glial cells. This is achieved by stabilizing nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). This compound has been shown to decrease lipopolysaccharide (LPS)-induced p65 binding to the NOS2 promoter while concurrently enhancing the binding of Nurr1 to the same site.

Nurr1-Mediated Apoptosis in Cancer Cells

In cancer cells, this compound stimulates the Nurr1-mediated apoptosis axis. This pro-apoptotic activity contributes to its anti-tumor effects observed in preclinical models of bladder and pancreatic cancer.

Signaling Pathway Diagram

Preclinical Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has high oral bioavailability and readily distributes to the central nervous system.

Pharmacokinetic Parameters in Mice

| Species | Dose | Route | Cmax (ng/mL) | t1/2 (min) | AUC (ng/mL*min) | Brain:Plasma Ratio (AUC) | Reference |

| C57BL/6 Mice | 25 mg/kg | i.g. | Plasma: ~150 | Plasma: ~120 | Plasma: ~20,000 | ~3 | |

| Brain: ~450 | Brain: ~240 | Brain: ~60,000 |

Pharmacokinetic Studies in Dogs

Single oral-gastric gavage doses ranging from 1 mg/kg to 1,000 mg/kg have been evaluated in beagle dogs to assess pharmacokinetics, clinical chemistry, and hematology.

Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of neurodegenerative diseases and cancer.

Neuroprotective Effects in Parkinson's Disease Models

In the MPTP-induced mouse model of Parkinson's disease, oral administration of this compound has been shown to be neuroprotective.

| Animal Model | Dose | Administration | Key Findings | Reference |

| MPTP-induced Parkinsonism (C57BL/6 mice) | 25 mg/kg/day for 14 days | Intragastric gavage | Protected against the loss of dopaminergic neurons in the substantia nigra pars compacta and DA terminals in the striatum. Maintained a ramified phenotype in microglia and suppressed astrocyte activation. |

Efficacy in Intracerebral Hemorrhage (ICH) Models

This compound has shown therapeutic effects in a mouse model of intracerebral hemorrhage.

| Animal Model | Dose | Administration | Key Findings | Reference |

| Collagenase-induced ICH (ICR mice) | 50-100 mg/kg | Intraperitoneal injection (three times) or Oral gavage | Attenuated brain inflammation, improved functional recovery, and prevented neuron loss. Suppressed activation of microglia/macrophages and expression of inflammatory mediators. |

Anti-Tumor and Anti-Autophagy Effects

This compound has been shown to inhibit tumor growth and autophagy, and induce apoptosis in cancer models.

| Animal Model | Dose | Administration | Key Findings | Reference |

| NURR1-KO cells orthotopic xenograft | 30 mg/kg for 30 days | Intraperitoneal injection | Inhibited tumor growth and autophagy, and induced apoptosis. |

Experimental Protocols

In Vitro NF-κB Reporter Assay

Objective: To quantify the effect of this compound on NF-κB activation.

Methodology:

-

Cell Line: NF-κB-GFP (green fluorescent protein) reporter HEK cells.

-

Treatment: Cells are exposed to 30 ng/ml of TNFα in the presence of 100 μM this compound for up to 24 hours.

-

Analysis: Total GFP fluorescence per cell is measured to determine the level of NF-κB activation. A reduction in GFP fluorescence indicates inhibition of NF-κB.

In Vivo MPTP-Induced Parkinsonism Model

Objective: To evaluate the neuroprotective effects of this compound in a mouse model of Parkinson's disease.

Methodology:

-

Animal Model: C57BL/6 male mice.

-

Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid over 14 days.

-

Treatment: this compound is administered daily at a dose of 25 mg/kg via intragastric gavage for 14 days.

-

Analysis: Post-treatment, mice are monitored for neurobehavioral function. Brains are collected for immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra pars compacta and striatum, as well as for assessment of glial activation.

Pharmacokinetic Analysis

Objective: To determine the pharmacokinetic profile of this compound in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice (27-30 g).

-

Administration: this compound is administered at 25 mg/kg dissolved in corn oil via intragastric gavage.

-

Sample Collection: Mice are euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Midbrain tissue and trunk blood (for plasma) are collected.

-

Analysis: this compound concentrations in brain and plasma samples are determined using liquid chromatography-mass spectrometry (LC-MS).

Safety and Toxicology

Preclinical safety and toxicology studies have been conducted in both mice and dogs. In CD-1 mice, this compound was administered orogastrically for 7 days at doses of 50, 200, and 300 mg/kg/day to investigate changes in hematology, clinical chemistry, and whole-body tissue pathology. Beagle dogs received single orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg to assess hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours. While lower doses were well-tolerated, the highest doses in both species resulted in modest liver pathology.

Conclusion

This compound is a promising Nurr1 activator with a well-defined mechanism of action involving the inhibition of NF-κB-mediated inflammation and the induction of apoptosis in cancer cells. Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, coupled with demonstrated efficacy in preclinical models of Parkinson's disease, intracerebral hemorrhage, and cancer, positions it as a strong candidate for further therapeutic development. Future studies should focus on optimizing dosing regimens, further elucidating its off-target effects, and advancing towards clinical evaluation.

References

- 1. The Nurr1 Ligand,1,1-bis(3′-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative safety, pharmacokinetics, and off-target assessment of 1,1-bis(3′-indolyl)-1-(p-chlorophenyl) methane in mouse and dog: implications for therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

C-DIM12 Target Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-DIM12, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of diindolylmethane (DIM) that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. Its mechanism of action is complex and appears to involve the modulation of multiple signaling pathways. This technical guide provides a comprehensive overview of the known and putative protein targets of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Target: The Orphan Nuclear Receptor Nurr1 (NR4A2)

The orphan nuclear receptor Nurr1 is widely cited as a primary target of this compound. Nurr1 plays a critical role in the development and maintenance of dopaminergic neurons and has been implicated in the regulation of inflammation.

The Controversy of Direct Binding

A significant point of discussion in the scientific community is whether this compound directly binds to Nurr1. While initial studies and computational modeling suggested a direct interaction, more recent evidence challenges this hypothesis.

-

Evidence for Direct Interaction: Computational modeling has predicted a high-affinity binding interaction between this compound and the coactivator domain of human Nurr1.[1] Some reports refer to this compound as a Nurr1 ligand that recognizes a domain different from the ligand-binding domain.[2][3]

-

Evidence Against Direct Binding: A study utilizing protein Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein-ligand interactions, concluded that this compound does not directly bind to the Nurr1 ligand-binding domain (LBD).[4][5] This suggests that this compound may modulate Nurr1 activity through an indirect mechanism.

This discrepancy highlights the need for further investigation to elucidate the precise molecular interaction between this compound and the Nurr1 signaling pathway.

Functional Modulation of Nurr1 Activity